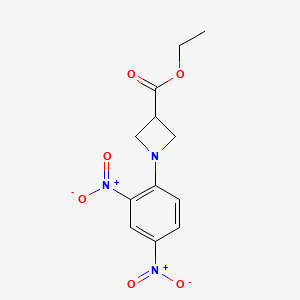

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-2-21-12(16)8-6-13(7-8)10-4-3-9(14(17)18)5-11(10)15(19)20/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHWJFIQEQDYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate typically involves a [2 + 2] annulation reaction. One common method involves the reaction of ethyl 2,3-butadienoate with a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields the azetidine derivative in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

Substitution: The nitro groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can introduce carboxylic acids or other oxygen-containing functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate has been investigated for its antitumor properties. Compounds with similar structures have shown significant inhibition of cancer cell proliferation, particularly in breast and lung cancer models. For instance, derivatives of azetidine have demonstrated cytotoxic effects against various cancer cell lines, indicating the potential for this compound to be developed into a therapeutic agent. -

Antimicrobial Properties :

Research has indicated that compounds related to this compound exhibit antibacterial and antifungal activities. These compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents. -

Enzyme Inhibition :

The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to proteases involved in various diseases. This application is crucial for developing new therapeutic strategies against viral infections and cancer.

Synthetic Methodologies

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

-

Nucleophilic Substitution Reactions :

The presence of the dinitrophenyl group enhances electrophilicity, facilitating nucleophilic attacks that can lead to the formation of diverse derivatives. -

Cyclization Reactions :

The azetidine ring structure allows for cyclization reactions that can yield novel cyclic compounds with potential biological activities.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential utility in treating bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The strained azetidine ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. The presence of the 2,4-dinitrophenyl group can facilitate interactions with specific proteins or enzymes, leading to inhibition or activation of their activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-(2,4-dinitrophenyl)azetidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.

Ethyl 1-(2,4-dinitrophenyl)pyrrolidine-3-carboxylate: Similar structure but with a five-membered ring instead of a four-membered ring.

Ethyl 1-(2,4-dinitrophenyl)piperidine-3-carboxylate: Similar structure but with a six-membered ring.

Uniqueness

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in chemical research .

Biological Activity

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring that imparts considerable ring strain, contributing to its reactivity. The presence of the 2,4-dinitrophenyl group enhances its electrophilic nature, making it a useful building block in organic synthesis and a candidate for biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The strained azetidine ring can undergo ring-opening reactions, which may be catalyzed by enzymes. This property allows the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

- Nucleophilic Substitution : The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, potentially leading to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For instance, azetidinone derivatives have shown promising antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Azetidine derivatives have also been explored for antiviral applications. Studies have demonstrated that certain azetidinone compounds exhibit moderate inhibitory activity against viruses like human coronavirus and influenza A virus. While specific data on this compound is limited, its structural similarity to other active azetidines suggests potential antiviral properties .

Anticancer Potential

The anticancer activity of azetidine-containing compounds has been documented in various studies. For example, certain azetidinones have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . this compound may exhibit similar effects due to its structural characteristics.

Synthesis and Evaluation

The synthesis of this compound typically involves a [2 + 2] annulation reaction using ethyl 2,3-butadienoate and cyclic ketimines under specific catalytic conditions. This method allows for the efficient production of the compound with high purity.

Comparative Studies

A comparative analysis of various azetidine derivatives has been conducted to evaluate their biological activities. In one study, several azetidinone compounds were synthesized and tested for their cytotoxic effects against different cancer cell lines. Results indicated that modifications in substituents significantly influenced their potency and selectivity .

| Compound | Cell Line | EC50 (µM) | Activity |

|---|---|---|---|

| Azetidinone A | MCF-7 | 10 | Antiproliferative |

| Azetidinone B | HT-29 | 8.3 | Anticancer |

| Ethyl 1-(2,4-DNP)azetidine | TBD | TBD | TBD |

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate?

The compound can be synthesized via lateral metalation of ethyl 5-methylisoxazole-3-carboxylate derivatives followed by electrophilic quenching with Davis oxaziridine to introduce hydroxyl groups. Subsequent Williamson ether synthesis and hydrazone formation with 2,4-dinitrophenylhydrazine yield the target compound. Purification is typically achieved via column chromatography using ether/hexane gradients .

Q. How is X-ray crystallography applied to determine the structure of azetidine derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is employed. Key parameters include triclinic crystal systems (space group P1), MoKα radiation (λ = 0.71073 Å), and low-temperature data collection (90 K) to minimize thermal motion. Structural features like bond angles (e.g., C–N–N = 115.76°) and intramolecular hydrogen bonds (N–H⋯O) are validated against electron density maps .

Q. What spectroscopic methods characterize intermediates during synthesis?

NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are critical. For example, 1H NMR confirms hydrazone formation via shifts at δ 8.5–9.0 ppm (aromatic protons), while HRMS validates molecular ions (e.g., m/z 533.49 for C26H23N5O8) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for azetidine derivatives?

Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Refinement strategies include:

- Using anisotropic displacement parameters for heavy atoms.

- Applying restraints to geometrically similar groups (e.g., nitro groups).

- Cross-validating with DFT-calculated geometries (e.g., B3LYP/6-31G*) to identify outliers .

Q. What strategies improve yield in hydrazone formation steps?

Optimize reaction conditions by:

Q. How does conformational analysis via crystallography inform structure-activity relationships (SAR)?

The E-geometry of the hydrazone group and anti-cis conformation between isoxazole and hydrazone planes (dihedral angle = 44.27°) are critical. These features correlate with System Xc− transporter binding affinity. Derivatives with s-trans geometry show reduced activity, highlighting the role of spatial orientation in biological interactions .

Q. What computational methods validate experimental structural data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles within 0.02 Å and 2° of XRD data. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .

Q. How are hazardous intermediates (e.g., nitroaromatics) safely handled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.